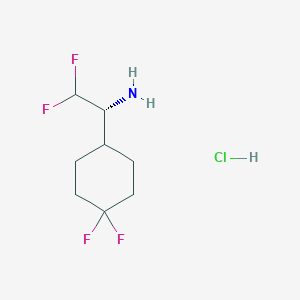

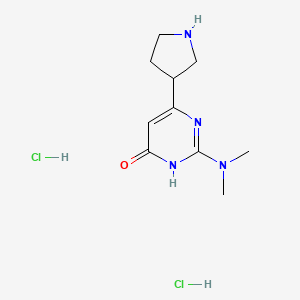

Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride” is similar to the one you’re asking about . It has a CAS Number of 2165999-94-8 and a molecular weight of 222.62 .

Molecular Structure Analysis

The compound “rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride” has a similar structure . Its InChI Code is 1S/C7H12ClFO2S/c8-12(10,11)5-7-3-1-2-6(7)4-9/h6-7H,1-5H2/t6-,7-/m0/s1 .Physical And Chemical Properties Analysis

The compound “rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride” has a predicted boiling point of 249.4±15.0 °C and a predicted density of 1.496±0.06 g/cm3 .Scientific Research Applications

Electrochemical Properties

- Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, which is used to study the electrochemical properties of vanadium pentoxide (V2O5) films. These films, prepared via the sol–gel route, show potential as cathodes, with sodium being reversibly intercalated into the V2O5 film. This research has implications for battery technology and energy storage (Su, Winnick, & Kohl, 2001).

Catalytic Reactions

- Methanesulfonyl chloride has been used in asymmetric addition reactions. For instance, the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, catalyzed by ruthenium complexes, results in optically active adducts. This finding is significant in the field of catalysis and stereochemistry (Kameyama & Kamigata, 1989).

Chemical Synthesis

- In chemical synthesis, methanesulfonyl chloride is used as a reagent for introducing protecting groups for amines. This has practical applications in the synthesis of various chemical compounds (Neelamkavil, 2003).

Molecular Interactions and Kinetics

- Studies on the one-electron reduction of methanesulfonyl chloride shed light on the formation of sulfonyl radicals and their interactions in oxygenated solutions. This research is crucial for understanding molecular interactions and reaction kinetics (Tamba et al., 2007).

Catalytic Decomposition

- Research on methanesulfonyl chloride decomposition provides insights into low-temperature methane conversions. The catalytic decomposition of methanesulfonyl chloride to methyl chloride is a critical step, impacting product selectivity in methane halogenation/chlorination processes (Kang et al., 2017).

properties

IUPAC Name |

[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOXHVHSPYOXRG-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2462976.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)

![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)

![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)

![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)